molecular formula C21H20ClN3O3S B11163413 4-(acetylamino)-5-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxybenzamide

Cat. No.: B11163413
M. Wt: 429.9 g/mol
InChI Key: IVLPTWLUXBEZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-4-ACETAMIDO-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-4-ACETAMIDO-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate.

    Chlorination: The chloro group can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic or thiazole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial: Potential use as an antimicrobial agent against bacterial or fungal infections.

    Anti-inflammatory: Studies might explore its efficacy in reducing inflammation in various models.

    Anticancer: Research could investigate its ability to inhibit cancer cell growth or induce apoptosis.

Industry

    Pharmaceuticals: Development of new drugs or therapeutic agents.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at specific receptors.

    DNA interaction: Potential to intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-ACETAMIDO-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-METHOXYBENZAMIDE: Lacks the chloro group.

    5-CHLORO-4-ACETAMIDO-N-(4-PHENYL-1,3-THIAZOL-2-YL)-2-METHOXYBENZAMIDE: Lacks the ethyl group.

Uniqueness

The presence of the chloro group and the specific substitution pattern on the thiazole ring might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

4-acetamido-5-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C21H20ClN3O3S/c1-4-18-19(13-8-6-5-7-9-13)24-21(29-18)25-20(27)14-10-15(22)16(23-12(2)26)11-17(14)28-3/h5-11H,4H2,1-3H3,(H,23,26)(H,24,25,27)

InChI Key

IVLPTWLUXBEZFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.